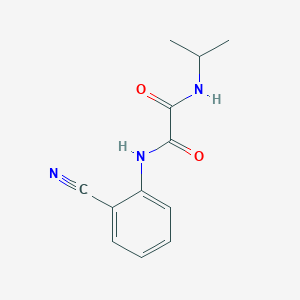

N1-(2-cyanophenyl)-N2-isopropyloxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

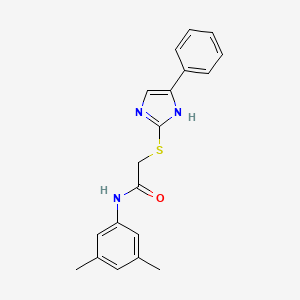

N1-(2-cyanophenyl)-N2-isopropyloxalamide is a useful research compound. Its molecular formula is C12H13N3O2 and its molecular weight is 231.255. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis and Chemical Properties

- Isocyanides for Antibacterial and CNS Depressants : Isocyanides, related to the cyano group in N1-(2-cyanophenyl)-N2-isopropyloxalamide, have demonstrated utility as antibacterial and parasiticidal agents, as well as activity as CNS depressants (Simon, Langley, & Bradshaw, 1981).

- Oligonucleotide Synthesis : Beta-cyanoethyl N,N-dialkylamino-/N- morpholino phosphoramidites, sharing the cyanoethyl functionality, are used for the synthesis of DNA fragments, showing their importance in biotechnological research and development (Sinha et al., 1984).

Material Science

- Tetraphenylhexaazaanthracenes : Compounds with cyanine segments, such as Tetraphenylhexaazaanthracene, highlight the exploration of weakly antiaromatic species with singlet ground states for applications in fluorescent materials and electronic devices (Constantinides et al., 2015).

Biochemistry and Pharmacology

- Phosphorodiamidite Applications : The use of 2-cyanoethyl N,N,N′,N′-tetraisopropylphosphorodiamidite in the preparation of various phosphorylated biomolecules, such as nucleoside carbohydrate conjugates, phospholipids, and glycopeptides, underscores its importance in synthetic biology and drug development (Zhang, 2012).

Chemical Sensing

- Cyanide Sensing : The development of sensitive cyanide sensors, utilizing the chemical reactivity of cyano groups, showcases the potential for environmental monitoring and safety applications (Zhu et al., 2012).

Mechanism of Action

Target of Action

Compounds like “N1-(2-cyanophenyl)-N2-isopropyloxalamide” often target specific proteins or enzymes in the body. The exact target would depend on the specific structure of the compound and its functional groups .

Mode of Action

The compound would interact with its target, often by binding to a specific site on the protein or enzyme. This could inhibit the function of the protein, alter its activity, or cause other changes .

Biochemical Pathways

The compound could affect various biochemical pathways depending on its target. For example, it might inhibit an enzyme that is crucial for a certain metabolic pathway, leading to changes in the production of certain molecules .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. Factors such as its size, charge, and the presence of certain functional groups could affect how it is absorbed, distributed, metabolized, and excreted by the body .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its target and mode of action. For example, if it inhibits a certain enzyme, this could lead to a decrease in the production of certain molecules .

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules could influence the compound’s action, efficacy, and stability .

Properties

IUPAC Name |

N-(2-cyanophenyl)-N'-propan-2-yloxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c1-8(2)14-11(16)12(17)15-10-6-4-3-5-9(10)7-13/h3-6,8H,1-2H3,(H,14,16)(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDIUKOSFQJMRLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C(=O)NC1=CC=CC=C1C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[(5-cyclobutyl-4-methyl-1,2,4-triazol-3-yl)methyl]propanamide](/img/structure/B2976849.png)

![Tert-butyl N-[4-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]cyclohexyl]carbamate](/img/structure/B2976855.png)

![N2-[(2H-1,3-benzodioxol-5-yl)methyl]-N4-(4-chloro-2-methylphenyl)pteridine-2,4-diamine](/img/structure/B2976861.png)

![6-Chloro-3-methoxy-2,3-dihydroimidazo-[1,2-b]pyridazine hydrochloride](/img/no-structure.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide hydrochloride](/img/structure/B2976867.png)